2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Overview
Description
The compound “2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are used in the manufacture of dyes, the preparation of hydroxyquinoline sulfate and niacin .
Molecular Structure Analysis
The molecular structure of a compound like “2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data, it’s difficult to provide an accurate analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .
Scientific Research Applications
Synthesis and Reactivity
- The compound has been used in the synthesis of various derivatives. For instance, 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, synthesized by treating cyclohexanone with 2-benzylidenemalononitrile, shows reactivity towards various compounds including acetyl chloride, indicating a potential use in the synthesis of diverse chemical structures (Elkholy & Morsy, 2006).
Fluorescence Derivatization in High-Performance Liquid Chromatography
- The compound has applications in fluorescence derivatization for high-performance liquid chromatography (HPLC). It reacts with alcohols or phenol in benzene in the presence of pyridine to produce fluorescent esters, useful in HPLC (Yoshida, Moriyama, & Taniguchi, 1992).
Synthesis of Azo Disperse Dyes
- The compound is used in the synthesis of azo disperse dyes, demonstrating its utility in the field of coloration and dyeing. The synthesis process involves coupling with diazotized p-substituted aniline derivatives, indicating its versatility in producing a range of dye colors (Rufchahi & Mohammadinia, 2014).
Applications in Organic Synthesis
- The compound has been utilized as an intermediate in organic synthesis, exemplified in the synthesis of (4-Methoxyphenyl)ethyne. This indicates its role in the formation of complex organic molecules (Marinetti & Savignac, 2003).
Luminescent Properties and Data Security
- The compound's derivatives have been studied for their luminescent properties. For example, certain Ir(III) complexes exhibit dual-emission and mechanoluminescence, making them suitable for applications like data security protection (Song et al., 2016).
Catalysis and Reaction Synthesis
- The compound has been involved in catalysis and reaction synthesis. For example, cyclopalladated 2-(4-bromophenyl)pyridine complexes with N-heterocyclic carbenes show potential in one-pot oxidation/Suzuki coupling of aryl chlorides (Xu et al., 2014).
Safety And Hazards
Future Directions
The future directions for a compound like “2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” would depend on its potential applications. For example, if it has promising properties for use in light-emitting diodes (LEDs), future research might focus on optimizing its properties for this application .
properties
IUPAC Name |
2-(4-butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO/c1-4-5-6-16-7-9-17(10-8-16)20-13-19(22(23)25)18-12-14(2)11-15(3)21(18)24-20/h7-13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAJVFSBYNGWJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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